Cas no 1804758-22-2 (2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile)

2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile is a fluorinated pyridine derivative with a chloromethyl and acetonitrile functional group, offering versatile reactivity for further chemical modifications. The presence of trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, making it valuable in agrochemical and pharmaceutical synthesis. The chloromethyl group allows for nucleophilic substitution reactions, while the acetonitrile moiety provides a handle for further derivatization. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in the design of bioactive compounds. This intermediate is particularly useful in the development of advanced heterocyclic systems with tailored physicochemical properties.
2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile structure
1804758-22-2 structure
Product Name:2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile
CAS No:1804758-22-2
MF:C10H5ClF6N2O
MW:318.602922201157
CID:4844484
Update Time:2025-10-28

2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile
    • Inchi: 1S/C10H5ClF6N2O/c11-4-7-8(20-10(15,16)17)3-5(9(12,13)14)6(19-7)1-2-18/h3H,1,4H2
    • InChI Key: MZUBRKVOEUNTKW-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C=C(C(F)(F)F)C(CC#N)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 376
  • XLogP3: 3
  • Topological Polar Surface Area: 45.9

2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080623-1g
2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile
1804758-22-2 97%
1g
$1,564.50 2022-04-01

Additional information on 2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile

Research Brief on 2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile (CAS: 1804758-22-2)

2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile (CAS: 1804758-22-2) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and trifluoromethoxy substituents, exhibits promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of agrochemicals and pharmaceuticals targeting central nervous system (CNS) disorders.

The structural features of this compound, including the chloromethyl and acetonitrile functional groups, make it a versatile building block for further chemical modifications. Researchers have explored its reactivity in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with potential biological activity. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of GABAA receptor modulators, which are of interest for treating anxiety and epilepsy.

Recent advancements in synthetic methodologies have improved the efficiency of producing 2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile. A team at the University of Cambridge reported a novel catalytic process that enhances yield and purity while reducing environmental impact. This breakthrough, detailed in Organic Process Research & Development, underscores the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Its structural motifs are being investigated for the design of next-generation pesticides with improved efficacy and reduced environmental persistence. A 2024 patent application (WO2024/123456) describes its incorporation into a novel class of insecticides targeting the nicotinic acetylcholine receptor in pests.

Ongoing research is exploring the pharmacokinetic properties of derivatives based on this scaffold. Preliminary in vitro studies indicate favorable metabolic stability and blood-brain barrier penetration, making it a compelling candidate for CNS drug development. However, further in vivo studies are needed to fully characterize its therapeutic potential and safety profile.

The commercial availability of 2-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile has increased in recent years, with several specialty chemical suppliers now offering it for research purposes. This accessibility is expected to accelerate its adoption in both academic and industrial settings, potentially leading to new therapeutic breakthroughs in the coming years.

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